molecular formula C21H23N3O2S B2512843 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one CAS No. 483310-74-3

2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2512843
CAS No.: 483310-74-3
M. Wt: 381.49
InChI Key: FTHFCWHIDCRQGX-UHFFFAOYSA-N
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Description

2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, an imidazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting benzylamine with glyoxal and ammonium acetate under reflux conditions.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and an appropriate acylating agent.

    Formation of the sulfanyl linkage: This step involves the reaction of the imidazole derivative with a thiol compound under basic conditions.

    Attachment of the piperidine ring: The final step involves the reaction of the intermediate compound with piperidine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the carbonyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the furan and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazole derivatives, alcohols

    Substitution: Substituted furan and imidazole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its imidazole and furan rings are known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may exhibit activities such as antimicrobial, antifungal, or anticancer effects, depending on its interaction with specific biological pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The furan ring may interact with nucleic acids or proteins, affecting their function. The sulfanyl group can undergo redox reactions, influencing cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one
  • **2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one

Uniqueness

The uniqueness of 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring, in particular, may enhance its interaction with biological targets compared to similar compounds with different ring systems.

Properties

IUPAC Name

2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c25-20(23-11-5-2-6-12-23)16-27-21-22-14-19(17-8-3-1-4-9-17)24(21)15-18-10-7-13-26-18/h1,3-4,7-10,13-14H,2,5-6,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHFCWHIDCRQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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